molecular formula C20H14ClNO2 B1619062 N-(2-Benzoylphenyl)-3-chlorobenzamide CAS No. 41242-31-3

N-(2-Benzoylphenyl)-3-chlorobenzamide

Cat. No. B1619062
CAS RN: 41242-31-3
M. Wt: 335.8 g/mol
InChI Key: VFMZOWHFOARGLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of benzodiazepines from aminobenzophenones has been reported . The first step of the synthesis involved the formation of N-(2-benzoylphenyl)-2-bromoacetamides, directly starting from the unprotected 2-amino-benzophenone .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the molecular structure of N-(2-Benzoylphenyl)-2-bromoacetamide has been investigated using quantum theory of atoms-in-molecule (QTAIM) topological analysis of electron density .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the monoalkylation versus bis-alkylation of the Ni(II) complex of the Schiff base of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide and glycine has been analyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the intramolecular hydrogen bond formation in the model compounds N-(2-benzoylphenyl)acetamide, N-(2-benzoylphenyl)oxalamate, and N1,N2-bis(2-benzoylphenyl)oxalamide has been studied .

Scientific Research Applications

Hydrogen Bonding Studies

“N-(2-Benzoylphenyl)-3-chlorobenzamide” can be used as a model compound for studying intramolecular hydrogen bond (HB) formation . The formation of three-center hydrogen bonds in oxalyl derivatives was demonstrated in the solid state by the X-ray diffraction analysis of the geometric parameters associated with the molecular structures . This kind of study can provide valuable insights into the nature of hydrogen bonding, which is a crucial aspect of molecular interactions in many biological systems.

Thermodynamics Research

This compound can also be used in solution thermodynamics research . The solvent effect on the chemical shift of H6 [δH6 (DMSO- d6 )–δH6 (CDCl 3 )] and Δδ (ΝΗ) / Δ T measurements, in DMSO- d6 as solvent, have been used to establish the energetics associated with intramolecular hydrogen bonding . This kind of research can help us understand the behavior of molecules in different solvents, which is important in fields like drug design and materials science.

Crystallography

“N-(2-Benzoylphenyl)-3-chlorobenzamide” can be used in crystallography studies . In the solid state, the benzoyl group contributes to develop 1-D and 2-D crystal networks, through C–H∙∙∙A (A = O, π) and dipolar C=O∙∙∙A (A = CO, π) interactions, in oxalyl derivatives . This can provide valuable insights into the crystal structures of similar compounds.

Steric Effect Studies

This compound can be used to study the steric effects of the o-benzoyl group . Two center intramolecular HB is not allowed in N - (2-benzoylphenyl)acetamide either in the solid state or in DMSO- d6 solution because of the unfavorable steric effects of the o-benzoyl group . This kind of study can help us understand how the spatial arrangement of atoms in a molecule can influence its properties and reactivity.

Proton Mobility Research

“N-(2-Benzoylphenyl)-3-chlorobenzamide” can be used in proton mobility research . The estimated Δ Hº and Δ Sº values for the hydrogen bonding disruption by DMSO- d6 of 28.3 (0.1) kJ·mol −1 and 69.1 (0.4) J·mol −1 ·K −1 for oxalamide, are in agreement with intramolecular three-center hydrogen bonding in solution . This kind of research can provide insights into proton transfer processes, which are important in many biological and chemical reactions.

Chemical Synthesis

“N-(2-Benzoylphenyl)-3-chlorobenzamide” can be used in the synthesis of other chemical compounds . For example, it can be used as a starting material or intermediate in the synthesis of various benzamide derivatives .

Safety and Hazards

The safety data sheet for N-(2-Benzoylphenyl)benzamide indicates that it is very toxic to aquatic life with long-lasting effects. Precautions should be taken to avoid release to the environment .

properties

IUPAC Name

N-(2-benzoylphenyl)-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO2/c21-16-10-6-9-15(13-16)20(24)22-18-12-5-4-11-17(18)19(23)14-7-2-1-3-8-14/h1-13H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMZOWHFOARGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194166
Record name Benzamide, N-(2-benzoylphenyl)-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Benzoylphenyl)-3-chlorobenzamide

CAS RN

41242-31-3
Record name Benzamide, N-(2-benzoylphenyl)-3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041242313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(2-benzoylphenyl)-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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